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molecular formula C9H18O3S B2875833 Cycloheptylmethyl methanesulfonate CAS No. 75646-22-9

Cycloheptylmethyl methanesulfonate

Cat. No. B2875833
M. Wt: 206.3
InChI Key: SBBZAZOOOJEDAR-UHFFFAOYSA-N
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Patent
US05968923

Procedure details

To a solution of cycloheptylmethanol (1.0 g, 7.81 mmol) in dichloromethane (20 ml) at 0° C. under nitrogen was added triethylamine (1.63 ml, 1.5 mol. equiv.) Methanesulphonyl chloride (0.73 ml, 1.2 mol. equiv.) was added, dropwise, and the reaction allowed to stir for two hours at room temperature. Water (50 ml) and dichloromethane (50 ml) were added. The organic phase was separated, washed with water (2×50 ml) and then dried over anhydrous magnesium sulphate. The solution was then filtered and the solvent removed under reduced pressure to give the title compound as an oil (1.66 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:8][OH:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19].O>ClCCl>[CH3:17][S:18]([O:9][CH2:8][CH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCCC1)CO
Name
Quantity
1.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.73 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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